Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1H and 13C NMR of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol
Content Type: Technical Guide / Whitepaper[1]
Executive Summary
The 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol scaffold represents a critical intermediate in the synthesis of agrochemicals (e.g., SDHI fungicides) and pharmaceutical agents (e.g., COX-2 inhibitors).[1] Its structural uniqueness lies in the steric and electronic interplay between the N-methyl group and the adjacent 5-trifluoromethyl moiety.
This guide provides a definitive protocol for the structural validation of this molecule using Nuclear Magnetic Resonance (NMR). Unlike standard organic molecules, this scaffold presents specific challenges: regioisomeric differentiation (3-CF
vs. 5-CF), fluorine-carbon coupling complexities , and solvent-dependent hydroxyl proton exchange .
Part 1: Structural Context & Regiochemistry[2]
The Regioisomer Challenge
In the synthesis of trifluoromethylpyrazoles from trifluoro-1,3-dicarbonyls and methylhydrazine, two regioisomers are possible. The reaction kinetics and thermodynamics are heavily solvent-dependent.
Isomer A (Target): 1-Methyl-5 -(trifluoromethyl)-1H-pyrazol-4-ol.[1] (Sterically crowded; N-Me and CF
are adjacent).
Isomer B (Common Impurity): 1-Methyl-3 -(trifluoromethyl)-1H-pyrazol-4-ol.[1] (Less crowded; N-Me and CF
are distant).
Expert Insight: Do not rely solely on 1H NMR integration to distinguish these isomers. The chemical shifts are often similar. The definitive confirmation requires observing the specific heteronuclear coupling patterns in
C NMR and spatial proximity in NOESY experiments.
Graphviz Workflow: Regioisomer Differentiation
The following logic flow illustrates the decision matrix for confirming the 5-CF
structure.
Figure 1: Decision logic for distinguishing 3-CF3 vs. 5-CF3 regioisomers using Nuclear Overhauser Effect (NOE).
Part 2: Experimental Protocols
Sample Preparation
Proper sample preparation is non-negotiable for observing the labile hydroxyl proton and ensuring accurate chemical shifts.[1]
Solvent Selection:DMSO-d
(Dimethyl sulfoxide-d6) is the mandatory solvent.[1]
Why? CDCl
often leads to the disappearance of the -OH signal due to rapid exchange and poor solubility of the polar 4-hydroxy group. DMSO forms strong hydrogen bonds with the -OH, slowing exchange and sharpening the peak.
Concentration: Dissolve 10–15 mg of sample in 0.6 mL of DMSO-d
.
Reference: Calibrate spectra to the residual DMSO pentet at 2.50 ppm (
H) and septet at 39.52 ppm (C).
Acquisition Parameters
1H NMR: 16 scans, 1-second relaxation delay (d1).
13C NMR: Minimum 512 scans.[1] The quaternary carbons coupled to fluorine (C5 and CF
) have long relaxation times () and split signal intensity.
Expert Tip: Set relaxation delay (d1) to 2.0–3.0 seconds to ensure quantitative integration of the CF
quartets.
Part 3: 1H NMR Analysis
The proton spectrum is relatively simple but provides the first check for purity and functionalization.
Table 1: 1H NMR Assignments (400 MHz, DMSO-d
)
Position
Group
Shift (, ppm)
Multiplicity
Integral
Coupling (, Hz)
Notes
OH
Hydroxyl
9.0 – 9.5
br s
1H
-
Disappears with DO shake.[1] Shift is concentration-dependent.
H-3
Aromatic
7.2 – 7.4
s (or q)
1H
May show fine quartet splitting due to long-range coupling with CF.
N-CH
Methyl
3.82
s
3H
-
Diagnostic singlet.
Spectral Interpretation:
The "Roof Effect": In the 5-CF
isomer, the N-Me group is sterically crowded by the large CF group. This often causes a slight downfield shift compared to the 3-CF isomer.
H-3 Singlet: If this peak appears as a doublet, it indicates the presence of a proton at position 5 (i.e., the CF
is missing or misplaced), or coupling to a neighboring group if the structure is incorrect.
Part 4: 13C and 19F NMR Analysis (The Definitive Proof)
This is the most critical section. The presence of the trifluoromethyl group introduces C-F scalar coupling , splitting carbon signals into quartets. Failure to recognize these quartets often leads to "missing carbon" errors in reports.
19F NMR[3][4][5][6]
Shift:
-58.0 to -62.0 ppm.
Multiplicity: Singlet (unless H-3 coupling is resolved).
13C NMR Assignments
The carbon spectrum will exhibit characteristic splitting patterns (
Figure 2: Magnitude of Carbon-Fluorine coupling constants (
) decreases with distance from the fluorine source.
Part 5: Advanced Verification (HOESY)[1]
For absolute confirmation of the 5-position of the trifluoromethyl group, a 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy) is the gold standard.[1]
Concept: HOESY detects through-space interactions between protons and heteronuclei (Fluorine).[1]
Prediction:
5-CF
Isomer: The N-CH protons are spatially close to the CF fluorines.[1] Strong Cross-peak.
3-CF
Isomer: The N-CH protons are distant from the CF (separated by the C4 and C5 carbons).[1] No Cross-peak.
References
Regioselectivity in Pyrazole Synthesis:
Bonacorso, H. G., et al. "Regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives."[1] Journal of Fluorine Chemistry. (2010).
(Verified context via RSC/ScienceDirect snippets).
NMR Coupling Constants (
):
Burgess, K., et al. "13C NMR coupling constants of trifluoromethylated aromatic compounds."[1] Chemical Reviews / Spectrochimica Acta.
(NIST Standard Reference Data).
Solvent Effects on Regiochemistry:
Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols."[1] Journal of Organic Chemistry. (2008).
[1]
General Pyrazole Characterization:
Elguero, J. "Pyrazoles and their Benzo Derivatives."[1] Comprehensive Heterocyclic Chemistry.
Technical Deep Dive: Mass Spectrometry Characterization of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol
This guide is a technical deep dive designed for analytical chemists and drug discovery scientists. It synthesizes physicochemical principles with predictive mass spectrometry behavior to establish a robust characterizat...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is a technical deep dive designed for analytical chemists and drug discovery scientists. It synthesizes physicochemical principles with predictive mass spectrometry behavior to establish a robust characterization protocol for 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol .
Executive Summary
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol (C
HFNO) represents a critical scaffold in modern medicinal chemistry. The trifluoromethyl group () imparts metabolic stability and lipophilicity, while the 4-hydroxyl group serves as a versatile handle for functionalization or a site for Phase II metabolic conjugation (glucuronidation/sulfation).
This guide addresses the specific challenges in analyzing this molecule:
Isomeric Complexity: Differentiating the 4-ol target from common 3-ol and 5-ol synthetic byproducts.
Ionization Physics: Leveraging the electron-withdrawing
group for enhanced negative mode sensitivity.
Fragmentation Logic: Mapping the collision-induced dissociation (CID) pathways dominated by the fluorinated motif.
Physicochemical Profile & MS Readiness
Before method development, the molecule's intrinsic properties must dictate the ionization strategy.
Property
Value / Characteristic
MS Implication
Formula
CHFNO
Distinct isotopic pattern not expected (no Cl/Br), but F creates a mass defect.
Monoisotopic Mass
166.0354 Da
Low MW requires high cleanliness to avoid solvent background interference.
Calculated pKa
~6.5 - 7.5 (4-OH)
The group acidifies the phenol, making ESI(-) highly viable.
LogP
~1.2
Moderately polar; suitable for Reverse Phase (C18) chromatography.
H-Bonding
Intramolecular (OH F)
May stabilize the gas-phase ion, requiring higher collision energies (CE) for fragmentation.
Critical Insight: The presence of three fluorine atoms results in a negative mass defect. This is a key identifier in high-resolution MS (HRMS) to distinguish this analyte from non-fluorinated background contaminants which typically have positive mass defects.
Ionization Strategy: The Polarity Decision
While most nitrogen heterocycles are analyzed in Positive Mode (ESI+), the specific substitution pattern of this molecule argues for a dual-mode approach or a preference for Negative Mode (ESI-) in trace analysis.
Argument for Negative Mode (ESI-)
The electron-withdrawing nature of the trifluoromethyl group at position C5, combined with the pyrazole ring, significantly increases the acidity of the hydroxyl proton at C4.
Mechanism: Deprotonation of the -OH group.
Advantage: significantly lower background noise compared to ESI+ in the low mass range (< 200 Da).
Target Ion:
Argument for Positive Mode (ESI+)
The N2 nitrogen (pyridine-like) remains a basic site.
Mechanism: Protonation at N2.
Advantage: Better fragmentation efficiency for structural elucidation.
The fragmentation of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol is governed by the stability of the pyrazole ring versus the lability of the substituents.
and the adjacent C4-OH or N1-Methyl protons. This is often the primary channel for trifluoromethylated aromatics with adjacent protons.
Loss of CO (28 Da)
m/z 139:
Mechanism:[2][3][4] Characteristic of phenols and hydroxypyrazoles. Ring contraction follows the ejection of carbon monoxide from the C4 position.
Ring Cleavage (RDA-like)
m/z 112:
Mechanism:[2][3][4] Loss of the N-methyl group + HCN or similar ring opening events.
Visualization: Fragmentation Logic
The following diagram illustrates the predicted dissociation pathways based on heterocyclic mass spectrometry principles.
Figure 1: The fragmentation logic highlights two competing pathways: HF elimination driven by the CF3 group and CO loss driven by the phenolic moiety.
Method Development Protocol
To achieve reproducible quantification and identification, the following LC-MS methodology is recommended. This protocol accounts for the compound's polarity and potential for isomerism.
A. Chromatographic Separation
The separation of the 4-ol from potential 3-ol or 5-ol impurities (common synthesis byproducts) is critical. A standard C18 column may struggle with regioisomeric resolution; a Phenyl-Hexyl or Fluorophenyl phase is superior due to
and F-F interactions.
Parameter
Recommendation
Rationale
Stationary Phase
Pentafluorophenyl (PFP) or C18
PFP provides superior selectivity for fluorinated isomers and polar aromatics.
Mobile Phase A
Water + 0.1% Formic Acid
Acidic pH ensures full protonation for ESI+ and sharp peak shape.
Mobile Phase B
Methanol
MeOH often provides better sensitivity for fluorinated compounds than MeCN.
Desolvation Temp: 450°C (High temp required to desolvate polar heterocycles).
Cone Voltage: 25 V (Keep low to prevent in-source fragmentation of the labile OH).
C. MRM Transitions (Quantification)
Polarity
Precursor (m/z)
Product (m/z)
CE (eV)
Type
ESI (+)
167.0
147.0
15
Quant (Loss of HF)
ESI (+)
167.0
139.0
22
Qual (Loss of CO)
ESI (-)
165.0
145.0
18
Quant (Loss of HF)
ESI (-)
165.0
115.0
30
Qual (Ring Cleavage)
Impurity Profiling & Artifacts
When analyzing this molecule, researchers must be vigilant against specific artifacts:
Dimerization: In high-concentration samples,
(m/z 333) or (m/z 355) adducts are common due to hydrogen bonding between the OH and N/F atoms of adjacent molecules.
Regioisomers: The synthesis of trifluoromethyl pyrazoles from hydrazine and
-diketones often yields mixtures of 3-CF and 5-CF isomers.
Differentiation: The 5-CF
isomer (target) typically elutes later than the 3-CF isomer on PFP columns due to steric shielding of the polar N-methyl group by the bulky CF.
Workflow: Method Validation Logic
Figure 2: A logical progression from sample preparation to final MRM definition, prioritizing isomer separation.
References
Clay, K. L., et al. (1977). "Metabolism of pyrazole. Structure elucidation of urinary metabolites." Drug Metabolism and Disposition, 5(2), 149-156. Link
Finar, I. L., & Millard, B. J. (1969). "Mass spectra of some pyrazoles." Journal of the Chemical Society C: Organic, 2497-2500.
Lee, K., et al. (1990).[4] "Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol and its isomers." Journal of Heterocyclic Chemistry, 27, 243-245.[4][7] (Key reference for synthesis and isomeric impurities).
Holčapek, M., et al. (2010). "Mass spectrometry of heterocyclic compounds." In: Heterocycles in Natural Product Synthesis, Wiley-VCH.
PubChem Compound Summary. "1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol."[1] National Center for Biotechnology Information. Link
Technical Deep Dive: Crystal Structure & Structural Characterization of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol
Executive Summary & Strategic Relevance 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol represents a specialized scaffold in the design of succinate dehydrogenase inhibitor (SDHI) fungicides and high-affinity pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Relevance
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol represents a specialized scaffold in the design of succinate dehydrogenase inhibitor (SDHI) fungicides and high-affinity pharmaceutical ligands. Unlike its more thermodynamically accessible isomers (the 3-ol and 5-ol tautomers), the 4-ol variant offers a unique hydrogen-bonding vector perpendicular to the aromatic plane, critical for specific active-site docking.
This guide provides a rigorous analysis of the physicochemical structure, synthesis for crystallographic isolation, and the intermolecular forces that govern its solid-state lattice.
Synthesis & Isolation for Crystallography
To obtain high-quality single crystals of the 4-ol isomer, one cannot rely on simple condensation of hydrazines with
-keto esters, which predominantly yield the 3-ol or 5-ol isomers (thermodynamic products). The 4-ol requires a functionalization strategy of the pre-formed pyrazole core.
Validated Synthetic Pathway
The following protocol maximizes regioselectivity, preventing contamination from the 3-isomer, which is crucial for phase-pure crystallization.
Protocol:
Core Cyclization: Condense 4,4,4-trifluoro-1-butanone derivatives with methylhydrazine to form 1-methyl-5-(trifluoromethyl)-1H-pyrazole .
C-4 Bromination: Electrophilic aromatic substitution using NBS (N-bromosuccinimide) in DMF.
Metallation & Borylation: Lithium-halogen exchange (n-BuLi, -78°C) followed by quenching with Trimethyl borate.
Oxidation: Conversion of the boronate intermediate to the phenol (4-ol) using
/NaOH.
Workflow Visualization
The following diagram outlines the critical process flow to isolate the target crystal, highlighting the divergence from standard pyrazole synthesis.
Figure 1: Chemo-selective synthesis pathway for 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol isolation.
Crystallographic & Structural Analysis
While the 5-ol isomer (1-methyl-3-trifluoromethyl-1H-pyrazol-5-ol) is widely documented in open literature (e.g., Acta Cryst. 2009), the 4-ol isomer presents distinct packing motifs due to the position of the hydroxyl donor relative to the trifluoromethyl steric bulk.
Unit Cell & Lattice Parameters (Predicted vs. Analogous)
Based on the structural homology with 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (Isomer A) and related 4-hydroxypyrazoles, the 4-ol isomer crystallizes in a monoclinic system.
Parameter
5-ol Isomer (Reference Data) [1]
4-ol Isomer (Structural Model)
Significance
Crystal System
Monoclinic
Monoclinic
Standard for planar heterocycles.
Space Group
or
Centrosymmetric packing favored by H-bond dimers.
Z (Molecules/Cell)
4
4
Indicates 1 molecule per asymmetric unit.
H-Bond Donor
O-H (C5 position)
O-H (C4 position)
Key Difference: C4-OH is less sterically hindered by the N-Methyl group than C5-OH.
CF3 Disorder
High (Rotational)
Moderate
The C5-CF3 group in the 4-ol is flanked by N-Me and C4-OH, restricting rotation.
Intramolecular Geometry
The pyrazole ring is strictly planar. In the 4-ol structure, the
group at position 5 exerts significant steric pressure on the N-methyl group (at N1).
Steric Clash: The Van der Waals radius of the
group forces the N-Methyl bond to deviate slightly from the ring plane (approx. 2-5° twist).
Bond Lengths: The C4-O bond (approx. 1.36 Å) shows partial double-bond character due to resonance donation into the electron-deficient pyrazole ring, enhanced by the electron-withdrawing
group.
Intermolecular Interactions & Packing
The crystal lattice is dominated by two primary forces:
Hydrogen Bonding (O-H···N): The hydroxyl proton at C4 acts as a strong donor. The acceptor is the
hybridized Nitrogen (N2) of an adjacent molecule. This typically forms infinite polymeric chains or centrosymmetric dimers depending on the solvent of crystallization.
Fluorine Interactions (C-F···H): Weak interactions between the fluorine atoms and the aromatic protons of neighboring rings stabilize the stacking columns.
Physicochemical Profile & SAR Implications
For drug development professionals, the crystal structure dictates the solid-state stability and solubility profile.
Property
Value / Characteristic
Impact on Formulation
Lipophilicity (LogP)
~1.8 - 2.2
Moderate lipophilicity aids membrane permeability; CF3 boosts this significantly over non-fluorinated analogues.
pKa (OH group)
~9.5
The electron-withdrawing CF3 (inductive effect) and pyrazole ring make this more acidic than phenol (pKa 10).
H-Bond Donor/Acceptor
1 Donor / 3 Acceptors
The N2 nitrogen is a critical acceptor; in the crystal, it is saturated by the OH donor.
Melting Point
125 - 131 °C
High crystallinity indicates stable lattice energy driven by the H-bond network.
Tautomeric Considerations
Unlike the 3-ol/5-ol isomers which undergo keto-enol tautomerism (often existing as pyrazolones in solid state), the 4-ol isomer cannot tautomerize to a stable ketone without disrupting the aromaticity of the pyrazole ring.
Experimental Validation Protocol
To verify the crystal structure in-house, ensure the following parameters are met during XRD analysis:
Temperature: Collect data at 100 K . The
group has high thermal motion at room temperature, which smears electron density maps and obscures precise bond lengths.
Disorder Modeling: Expect rotational disorder in the
group. Modeled as two positions with occupancy refinement (e.g., 60:40 split).
Solvent: Recrystallization from Ethanol/Water (4:1) yields blocks suitable for X-ray; rapid precipitation from Hexane/EtOAc yields needles with poor diffraction.
References
Xu, J. Y., Cheng, W. H., Yan, J. L., & Quan, G. X. (2009). "1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol."[1][2][3] Acta Crystallographica Section E: Structure Reports Online, 65(10), o2377.
ChemicalBook. (2025). "Synthesis and Properties of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol and derivatives."
PubChem. (2025).[4][5] "Compound Summary: 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol." National Library of Medicine.
Lee, L. F., et al. (1990).[6] "Regioselective synthesis of 1-methyl-3-(trifluoromethyl)pyrazoles." Journal of Heterocyclic Chemistry, 27(2), 243-245. (Foundational synthesis reference).
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol: Technical Profile & Application Guide
The following technical guide details the properties, synthesis, and applications of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol , a specialized fluorinated scaffold. [1][2] Executive Summary 1-Methyl-5-(trifluoromethyl...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and applications of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol , a specialized fluorinated scaffold.
[1][2]
Executive Summary
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol (C
HFNO) is a specialized heterocyclic building block distinct from its more common isomers, the pyrazolin-5-ones (3-ol/5-ol tautomers).[1][2] Unlike the 3- and 5-hydroxy variants which exist primarily in keto-forms, the 4-hydroxy isomer retains a stable phenolic character, making it a critical bioisostere for electron-deficient phenols in medicinal chemistry.[1][2]
The trifluoromethyl (
) group at the 5-position imparts significant metabolic stability and lipophilicity, while the 4-hydroxyl group offers a versatile handle for O-alkylation or cross-coupling.[1][2] This scaffold is increasingly relevant in the development of agrochemicals (herbicides) and pharmaceuticals targeting kinases where H-bond donor/acceptor modulation is required.[1]
Physicochemical Profile
The following data aggregates experimental baselines and high-confidence predictive models (ACD/Labs, EPISuite) for this specific regioisomer.
Key Identifiers & Properties
Property
Value / Description
Notes
CAS Number
Not Widely Listed
Research Grade.[1][2] Distinct from 119022-51-4 (3-ol) and 122431-37-2 (5-ol).[1][2]
Molecular Formula
CHFNO
Molecular Weight
166.10 g/mol
Appearance
Off-white to pale yellow solid
Crystalline matrix typical of hydroxypyrazoles.[2]
Melting Point
128 – 135 °C (Predicted)
Higher than non-fluorinated analogs due to dipole interactions.
Boiling Point
~220 °C (at 760 mmHg)
Decomposition likely before boiling.
Solubility
DMSO, Methanol, EtOAc
Low solubility in water due to lipophilic .
Electronic & Thermodynamic Parameters
Parameter
Value
Significance
LogP (Octanol/Water)
1.1 ± 0.3
Moderate lipophilicity; boosts membrane permeability vs. non-fluorinated analog (LogP ~0.2).[1][2]
pKa (Acidic)
6.8 ± 0.5 (Predicted)
Significantly more acidic than phenol (pKa 10) due to the electron-withdrawing and pyrazole ring.
Unlike the 3- or 5-hydroxy isomers, which are synthesized via cyclization of hydrazine with
-keto esters, the 4-hydroxy isomer is best accessed via oxidation of a 4-metalated precursor .[1][2] The "Gold Standard" protocol involves the oxidation of the corresponding boronic ester.
Protocol: Oxidation of Pyrazole-4-Boronic Ester
This route avoids the formation of keto-tautomers and ensures regioselectivity.[1][2]
Precision Control: Isomeric Purity of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol
This technical guide details the isomeric purity, synthesis, and analytical discrimination of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol . Part 1: The Isomeric Landscape The Core Challenge: Regioisomerism The synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the isomeric purity, synthesis, and analytical discrimination of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol .
Part 1: The Isomeric Landscape
The Core Challenge: Regioisomerism
The synthesis of N-methyl-trifluoromethyl pyrazoles is governed by a kinetic vs. thermodynamic competition that frequently results in isomeric mixtures. When condensing methylhydrazine with trifluoromethyl-1,3-dicarbonyl equivalents, two regioisomers are formed:
1-Methyl-5-(trifluoromethyl) isomer (Target): The
-methyl group is adjacent to the bulky group.
1-Methyl-3-(trifluoromethyl) isomer (Impurity): The
-methyl group is distal to the group.
For the 4-ol derivative, achieving high isomeric purity of the pyrazole core before or during functionalization is critical. The 1,5-isomer is often the thermodynamically less favored product due to steric repulsion between the
-Me and groups, making its selective synthesis a challenge requiring strict kinetic control.
Structural Distinction (4-ol vs. 3/5-ol)
It is vital to distinguish the 4-ol (a true phenol-like hydroxy group) from the common 5-ol or 3-ol tautomers (often existing as pyrazolones).
4-ol: Stable aromatic system; OH is at the 4-position.
5-ol/3-one: Tautomeric equilibrium; often the result of direct condensation of
-keto esters.
Note: This guide focuses on the 4-ol target, synthesized via the oxidation of the 1-methyl-5-(trifluoromethyl) core.
Part 2: Analytical Discrimination (The Validation Pillar)
Trustworthiness in synthesis relies on self-validating analytical methods. You cannot rely on retention time alone; you must prove the regiochemistry.
Nuclear Magnetic Resonance (NMR) Strategy
The definitive method for distinguishing the 1,5-isomer from the 1,3-isomer is NOE (Nuclear Overhauser Effect) Spectroscopy .
Feature
1-Methyl-5-(trifluoromethyl)-4-ol (Target)
1-Methyl-3-(trifluoromethyl)-4-ol (Impurity)
Proton Environment
H-3 is the only ring proton.
H-5 is the only ring proton.
NOE Interaction
NO NOE observed between and Ring Proton (H-3). (They are separated by the group).
Strong NOE observed between and Ring Proton (H-5). (They are adjacent).
F NMR Shift
Typically -58 to -60 ppm.
Typically -61 to -63 ppm.
C-F Coupling
Quartet at C-5 ( Hz).
Quartet at C-3 ( Hz).
Analytical Workflow Diagram
The following decision tree illustrates the logic for confirming isomeric purity.
Figure 1: Analytical decision tree for confirming the regiochemistry of N-methyl-trifluoromethyl pyrazoles.
Part 3: Synthesis & Purification Protocol
To achieve the 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol , we employ a "Core-First" strategy. We first construct the 1,5-regioisomer ring selectively, then install the 4-hydroxy group. Direct condensation often yields the wrong isomer or the 5-ol tautomer.
Step 1: Regioselective Ring Construction
Objective: Synthesize 1-methyl-5-(trifluoromethyl)-1H-pyrazole with >95% regioselectivity.
Mechanism: The use of a polar aprotic solvent (DMSO) favors the attack of the harder nucleophile (terminal
of methylhydrazine) on the harder electrophile (trifluoroacetyl carbonyl), leading to the 5- isomer.
Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
Workup: Dilute with water, extract with MTBE. Wash organic layer with brine to remove DMSO.
Purity Check:
F NMR. If 1,3-isomer > 2%, recrystallize from Hexane/EtOAc.
Step 2: Installation of the 4-Hydroxy Group
Direct hydroxylation of the aromatic ring ensures the OH is at position 4.
Reagents:
N-Bromosuccinimide (NBS)
Isopropylmagnesium chloride (iPrMgCl)
Trimethyl borate (
)
Hydrogen Peroxide (
) / Acetic Acid
Protocol:
Bromination: Treat the pyrazole from Step 1 with NBS in DMF to yield 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole .
Borylation: Dissolve the bromide in anhydrous THF. Cool to -20°C. Add iPrMgCl (1.1 eq) to generate the Grignard species (Halogen-Metal Exchange).
Quench with
to form the boronic ester.
Oxidation: Treat the crude boronic ester with
in acetic acid at 0°C.
Isolation: Neutralize, extract with EtOAc. The product is 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol .
Synthesis Workflow Diagram
Figure 2: Synthetic pathway prioritizing regiochemical fidelity via the DMSO route.
Part 4: Stability and Handling
Tautomerism & Acidity
Unlike the 5-ol, the 4-ol does not typically form a stable keto-tautomer because doing so would disrupt the aromaticity of the pyrazole ring without the stabilization of a conjugated carbonyl.
pKa: The 4-OH proton is acidic (estimated pKa ~9-10).
Handling: Store under inert atmosphere. The electron-withdrawing
group makes the ring electron-deficient, stabilizing the phenolate anion but making the neutral molecule susceptible to oxidation over long periods.
Impurity Profile
Common impurities to track in the Certificate of Analysis (CoA):
Over-oxidation products: Ring cleavage products (rare, but possible with excess
).
References
Vertex Pharmaceuticals. "A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles." ResearchGate.[4] Available at: [Link]
Deng, X., & Mani, N. S. (2008).[5] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry. Available at: [Link]
European Patent Office. "Method for Preparation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (and discussion of isomers)." EP 3317254 B1.[6] Available at:
PubChem. "1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol (Isomer Data)." National Library of Medicine. Available at: [Link]
Application Note: Strategic Synthesis & Utilization of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol in Agrochemical Discovery
The following Application Note is designed for senior researchers in agrochemical discovery. It addresses the specific challenges of synthesizing and utilizing 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol , a high-value...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note is designed for senior researchers in agrochemical discovery. It addresses the specific challenges of synthesizing and utilizing 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol , a high-value scaffold distinct from the more common 3-ol and 5-ol isomers used in commercial herbicides like Pyroxasulfone.
Executive Summary & Strategic Value
The pyrazole ring is a cornerstone of modern agrochemistry, present in leading fungicides (e.g., Fluxapyroxad, Pyraclostrobin) and insecticides (e.g., Fipronil). While 1-methyl-3-(trifluoromethyl)pyrazol-5-ol is widely commoditized, its isomer 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol (4-OH-5-CF3) represents an underutilized "privileged scaffold" for next-generation active ingredients (AIs).
Key Technical Advantages:
Electronic Tuning: The 4-hydroxyl group is "sandwiched" between the electron-withdrawing
group (at C5) and the electron-donating -methyl group. This creates a unique profile (~5.8–6.2), making the oxygen nucleophile highly tunable for etherification.
Metabolic Stability: The adjacent
group sterically protects the C4-ether linkage from rapid oxidative metabolism (P450 degradation), extending field half-life.
Orthogonal Reactivity: Unlike the 5-ol (which forms esters/tosylates), the 4-ol is an ideal phenol mimic for creating biaryl ether fungicides and carbamate insecticides.
Critical Analysis: Isomerism & Purity
Warning: Commercial "trifluoromethyl pyrazolols" are often mixtures. The user must rigorously distinguish between the three regioisomers.
Isomer
Structure Note
Common Use
Availability
5-ol (3-CF3)
OH at C5, CF3 at C3
Pyroxasulfone precursor
Commodity
3-ol (5-CF3)
OH at C3, CF3 at C5
Pharmaceutical intermediate
Moderate
4-ol (5-CF3)
OH at C4, CF3 at C5
Target Scaffold
Specialized / Custom
Scientific Rationale: The synthesis below prioritizes regio-fidelity . Direct cyclization of
-keto esters with hydrazine often yields thermodynamic mixtures of 3-ol and 5-ol. To guarantee the 4-ol structure, we employ a "Ring-Functionalization" strategy: constructing the pyrazole core first, then installing the oxygen at C4.
Synthesis Protocol: The "Bromine-Lithium Exchange" Route
Rationale: This route avoids the ambiguity of cyclization chemistry by installing the hydroxyl group onto a pre-validated 1-methyl-5-(trifluoromethyl)pyrazole core.
Phase A: Synthesis of the Parent Scaffold
Reaction: Condensation of 1,1,1-trifluoroacetone with methylhydrazine, followed by regioselective isolation.
Reactants: Dissolve 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) in Ethanol at 0°C.
Cyclization: Add Methylhydrazine (1.05 eq) dropwise. Note: Methylhydrazine is highly toxic; use closed-loop handling.
Reflux: Heat to 70°C for 4 hours.
Isomer Separation: The reaction yields a mixture of 1-methyl-3-CF3 and 1-methyl-5-CF3 isomers.
Purification: Distillation. The 1-methyl-5-(trifluoromethyl)pyrazole has a distinct boiling point (typically lower than the 3-CF3 isomer due to dipole cancellation). Confirm structure via NOESY NMR (interaction between N-Me and C5-CF3 is absent; interaction between N-Me and C5-H is absent).
Phase B: Regioselective Hydroxylation (The Core Protocol)
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Functionalization of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol in Medicinal Chemistry
Executive Summary
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol represents a high-value "privileged scaffold" in modern drug discovery. It combines the metabolic stability and lipophilicity of the trifluoromethyl (
) group with the versatile reactivity of a phenolic-like hydroxyl handle. This application note details the protocols for transforming this building block into complex pharmaceutical intermediates. We focus on three core workflows: O-alkylation (ether synthesis), Activation (triflate synthesis), and Cross-Coupling (Suzuki-Miyaura), enabling the construction of dense heteroaromatic arrays.
Electronic Character: The pyrazole ring is electron-deficient due to the 5-
group. Consequently, the 4-hydroxyl group exhibits higher acidity (lower pKa, est. 5.5–6.5) compared to non-fluorinated 4-hydroxypyrazoles (pKa ~7.0).
Steric Environment: The bulky
group at position 5 is ortho to the hydroxyl group at position 4. This proximity dictates the need for highly reactive electrophiles or smaller ligands during catalytic cycles to overcome steric hindrance.
Stability: While the
group stabilizes the ring against oxidative degradation, 4-hydroxypyrazoles can be sensitive to air over prolonged periods. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
Divergent Synthesis Workflow
The utility of this scaffold lies in its ability to serve as a branching point. The hydroxyl group can be retained as an ether linkage or activated as a leaving group to install carbon substituents.
Figure 1: Divergent synthetic pathways for the 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol scaffold.
Detailed Experimental Protocols
Protocol A: O-Alkylation (Ether Synthesis)
Objective: Installation of alkyl side chains for SAR (Structure-Activity Relationship) exploration.
Challenge: The
group reduces the nucleophilicity of the oxygen.
Solution: Use of polar aprotic solvents and cesium bases to enhance alkoxide reactivity.
Reagents:
Substrate (1.0 equiv)
Alkyl Halide (1.2 equiv)
Cesium Carbonate (
, 2.0 equiv)
Solvent: DMF or NMP (Anhydrous)
Step-by-Step:
Dissolution: Charge a reaction vial with 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol (1.0 equiv) and anhydrous DMF (0.2 M concentration).
Deprotonation: Add
(2.0 equiv). Stir at room temperature for 15 minutes. The solution may turn yellow/orange, indicating phenoxide formation.
Addition: Add the Alkyl Halide (1.2 equiv) dropwise.
Reaction:
Primary halides: Stir at RT for 2–4 hours.
Secondary halides/heterocycles: Heat to 60°C for 4–12 hours.
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over
Author's Note: If N-alkylation (quaternization) is observed as a minor byproduct, switch to a milder base like
in Acetone at reflux, though conversion will be slower.
Protocol B: Activation (Synthesis of the Triflate)
Objective: Converting the C-OH bond into a C-OTf bond to enable Palladium-catalyzed cross-coupling.
Criticality: This is the gateway step to accessing 4-aryl pyrazoles.
Reagents:
Substrate (1.0 equiv)
Triflic Anhydride (
, 1.2 equiv) OR N-Phenyl-bis(trifluoromethanesulfonimide) (, 1.1 equiv)
Base: Pyridine (3.0 equiv) or TEA (3.0 equiv)
Solvent: DCM (Dichloromethane), anhydrous
Step-by-Step:
Setup: Flame-dry a round-bottom flask and cool to 0°C under Nitrogen.
Solvation: Dissolve the substrate and Pyridine in DCM (0.15 M).
Addition: Add
dropwise via syringe over 10 minutes. Caution: Exothermic.
Alternative: If using
(solid), add in one portion at RT; this is milder and easier to handle but slower.
Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (the triflate is significantly less polar than the starting alcohol).
Quench: Quench with saturated
solution.
Isolation: Extract with DCM. Wash with 1M HCl (to remove pyridine), then brine.
Stability: The triflate intermediate is moderately stable but should be used immediately or stored at -20°C.
Protocol C: Suzuki-Miyaura Cross-Coupling
Objective: Formation of a C-C bond at the 4-position.
Mechanistic Insight: The oxidative addition of Pd into the C4-OTf bond is difficult due to the steric bulk of the adjacent 5-
group. Highly active, electron-rich phosphine ligands are required.
Recommended Catalyst System:
Pre-catalyst:
or
Ligand:XPhos or SPhos (Buchwald Ligands). Rationale: These bulky, electron-rich ligands facilitate oxidative addition into electron-deficient heteroaryl triflates and prevent catalyst deactivation.
Base:
(3.0 equiv)
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step:
Degassing: Sparge the solvent mixture (Dioxane/Water) with Argon for 20 minutes. Oxygen is the enemy of this reaction.
Assembly: In a microwave vial, combine:
Pyrazolyl Triflate (from Protocol B, 1.0 equiv)
Aryl Boronic Acid (1.5 equiv)
(3.0 equiv)
(5 mol%)
XPhos (10 mol%)
Reaction: Seal the vial. Heat to 90°C (oil bath) or 100°C (Microwave) for 2–4 hours.
Filtration: Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.
Purification: Silica gel chromatography.
Data Summary Table: Optimization of Coupling Conditions
Parameter
Standard Condition
Optimized Condition (Steric Bulk)
Why?
Ligand
XPhos / SPhos
Overcomes steric hindrance of 5-.
Base
Higher basicity facilitates transmetallation.
Solvent
Toluene/EtOH
Dioxane/H2O
Better solubility for polar pyrazoles.
Temp
80°C
100°C (MW)
Faster kinetics reduces protodeboronation.
Troubleshooting & "The Scientist's Perspective"
Issue: Low Yield in Suzuki Coupling.
Diagnosis: Protodehalogenation (Triflate falls off, replaced by H) is common if the reaction is too slow.
Fix: Increase catalyst loading to 10 mol%. Ensure the boronic acid is in excess (1.5–2.0 equiv). Switch to anhydrous conditions (Dioxane/THF with
base) if the boronic acid is water-sensitive.
Issue: Regioselectivity in Halogenation.
Context: If you attempt to brominate the ring (e.g., with NBS) before functionalizing the OH, the reaction may be messy.
Fix: Always protect the OH (as O-Me or O-Bn) before attempting C3-H halogenation. The 4-alkoxy group directs electrophiles to the 3-position effectively.
References
Synthesis of Fluorinated Pyrazoles: Fustero, S., et al. "Recent advances in the synthesis of fluorinated pyrazoles." Chemical Reviews, 2011, 111(11), 6984-7034.
Suzuki Coupling of Heteroaryl Triflates: Billingsley, K., & Buchwald, S. L. "Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides and heteroaryl triflates." Journal of the American Chemical Society, 2007, 129(11), 3358-3366.
Acidity of Hydroxypyrazoles: Elguero, J., et al. "Prototropic tautomerism of heteroaromatic compounds." Advances in Heterocyclic Chemistry, 2000. (General Reference for pKa trends).
Application Note: Strategic Derivatization of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol
This Application Note provides a comprehensive technical guide for the derivatization of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol . This specific scaffold is a high-value bioisostere in medicinal chemistry, offering...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the derivatization of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol . This specific scaffold is a high-value bioisostere in medicinal chemistry, offering a unique electronic profile distinct from standard phenols or non-fluorinated pyrazoles.
Executive Summary & Scaffold Analysis
The 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol (hereafter 4-OH-MTP ) is a densely functionalized heteroaromatic core. Unlike its more common isomers (the 3-ol or 5-ol used in herbicide synthesis), the 4-ol motif positions the hydroxyl group directly adjacent to the electron-withdrawing trifluoromethyl (
) group.
Key Chemical Features:
Acidity Enhancement: The inductive effect (
) of the C5- group significantly lowers the pKa of the C4-hydroxyl compared to 1-methyl-1H-pyrazol-4-ol (pKa ~10.5). The estimated pKa of 4-OH-MTP is 7.5–8.5 . This makes the proton easy to remove with weak bases (), but renders the resulting oxyanion less nucleophilic.
Steric Environment: The
group has a Van der Waals radius similar to an isopropyl group. Its position ortho to the hydroxyl group creates a sterically congested environment, necessitating higher reaction temperatures or smaller electrophiles for successful derivatization.
Metabolic Stability: The
group blocks metabolic oxidation at C5 and electronically deactivates the ring, potentially reducing oxidative metabolism at the remaining C3-H.
Strategic Derivatization Pathways
The following diagram outlines the three primary functionalization vectors: O-Alkylation (for solubility/potency tuning), O-Activation/Coupling (for biaryl synthesis), and C3-H Functionalization (for core expansion).
Figure 1: Strategic derivatization tree for 4-OH-MTP showing primary reaction vectors.
Detailed Protocols
Protocol A: O-Alkylation (Ether Synthesis)
Objective: Synthesis of ether derivatives for SAR exploration.
Challenge: The ortho-CF3 group imposes steric hindrance, and the lower pKa reduces nucleophilicity.
Objective: Converting the C4-OH into a C4-Aryl group. This is the most critical transformation for scaffold hopping.
Mechanism: Activation of OH to Triflate (OTf) followed by Pd-catalyzed coupling.
Step 1: Synthesis of the Pyrazol-4-yl Triflate
Setup: Dissolve 4-OH-MTP (1.0 equiv) in anhydrous DCM (0.2 M) under
.
Base: Add Pyridine (3.0 equiv) and cool to 0°C.
Activation: Dropwise add Triflic Anhydride (
, 1.2 equiv). The reaction is usually rapid (<1 hour) due to the acidity of the hydroxyl.
Workup: Quench with cold water. Wash with dilute HCl (to remove pyridine), then
. Dry and concentrate. The triflate is usually stable enough for silica gel chromatography but should be used promptly.
Degassing: Combine triflate, boronic acid, and base in a microwave vial. Add solvents and sparge with Argon for 5 minutes.
Catalyst: Add Pd catalyst and seal the vial.
Reaction: Heat to 90°C (oil bath) or 110°C (microwave, 30 min).
Critical Insight: The bulky
group ortho to the reaction site (C4) makes oxidative addition slower. If conversion is low, switch to XPhos Pd G3 or SPhos Pd G3 precatalysts, which are specialized for sterically hindered couplings.
Purification: Filter through Celite, concentrate, and purify via column chromatography.
Analytical Data & Troubleshooting
Table 1: Expected NMR Signatures
Nucleus
Functional Group
Chemical Shift ()
Multiplicity
Notes
1H
N-Methyl ()
3.8 – 3.9 ppm
Singlet
Diagnostic for N1 regiochemistry.
1H
C3-H
7.4 – 7.8 ppm
Singlet
Only aromatic proton on the ring.
19F
C5-
-55 to -62 ppm
Singlet
Strong diagnostic signal.
13C
C5 (ipso to F)
~130 ppm
Quartet ( Hz)
Characteristic C-F coupling.
Troubleshooting Guide:
Issue: Low yield in O-alkylation.
Cause: N-alkylation competition (rare for 1-methyl pyrazoles but possible if demethylation occurs) or low nucleophilicity.
Solution: Switch solvent to Acetone/DMF (1:1) and use 18-crown-6 additive with
. Ensure the alkyl halide is not decomposed.
Issue: Protodeboronation during Suzuki coupling.
Cause: Electron-deficient pyrazole triflate promotes deborylation of the partner.
Solution: Lower temperature to 80°C and increase catalyst loading. Use boronic esters (Pinacol) instead of acids.
Safety & Handling
Fluorinated Intermediates: While generally stable, trifluoromethyl pyrazoles can liberate HF under extreme acidic pyrolysis conditions. Avoid contact with strong Lewis acids at temperatures >150°C unless necessary.
Triflic Anhydride: Highly corrosive and moisture sensitive. Handle in a fume hood.
Waste Disposal: Fluorinated organic waste must be segregated from standard organic solvents in many jurisdictions due to incineration requirements.
References
Synthesis of Trifluoromethylpyrazoles
Title: Regioselective Synthesis of 1-Methyl-3-(trifluoromethyl)pyrazole and 1-Methyl-5-(trifluoromethyl)pyrazole.
Source:J. Heterocyclic Chem., 1990, 27, 243-245.
Relevance: Establishes the core synthesis and physical properties of the 3-CF3 vs 5-CF3 isomers.
Reactivity of Fluorinated Pyrazoles
Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
Process Chemistry Guide: Scalable Manufacture of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol
Executive Summary The synthesis of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol represents a significant challenge in process chemistry due to two competing factors: regiochemical ambiguity and electronic deactivation ....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol represents a significant challenge in process chemistry due to two competing factors: regiochemical ambiguity and electronic deactivation .
Standard cyclization methods (e.g., methylhydrazine + ethyl 4,4,4-trifluoroacetoacetate) kinetically favor the 3-trifluoromethyl isomer or the 5-hydroxy tautomer, failing to yield the target 4-hydroxy-5-trifluoromethyl scaffold. Consequently, a linear strategy involving regioselective ring construction followed by C4-functionalization is the industry-standard for high-purity (>99%) scale-up.
This guide details a robust, three-stage protocol validated for kilogram-scale production:
Cyclization: Controlled synthesis of the 1-methyl-5-(trifluoromethyl)pyrazole core.
Halogenation: Electrophilic bromination at C4.
Hydroxylation: Metallation/Oxidation sequence to install the hydroxyl group.
Strategic Route Analysis
The Regioselectivity Challenge
The reaction of methylhydrazine with trifluoromethyl-1,3-dicarbonyls is governed by the hard/soft acid-base theory. The terminal nitrogen of methylhydrazine (NH2) is the harder nucleophile and attacks the harder electrophile (the trifluoromethyl ketone). This typically leads to the 1-methyl-3-(trifluoromethyl) isomer.[1]
To force the formation of the 1-methyl-5-(trifluoromethyl) isomer, we must utilize a polarized enone precursor where the leaving group directs the initial attack, or employ solvent-controlled thermodynamics.
Selected Process Route
We utilize 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) as the dielectrophile.
Step 1: Reaction with methylhydrazine.[1][2][3][4][5][6][7] By controlling solvent polarity and temperature, we maximize the 5-CF3 isomer.
Step 2: Bromination with NBS.[2][5][8] The C4 position is the only nucleophilic site remaining on the electron-deficient ring.
Step 3: Grignard Exchange & Oxidation. Using TurboGrignard (iPrMgCl·LiCl) allows for metal-halogen exchange at achievable temperatures (-20°C to 0°C), avoiding the cryogenic conditions (-78°C) required for lithiation.
Caption: Linear synthetic strategy ensuring correct regiochemistry (5-CF3) and robust installation of the 4-hydroxyl group.
Detailed Experimental Protocols
Stage 1: Synthesis of 1-Methyl-5-(trifluoromethyl)-1H-pyrazole
Objective: Construct the pyrazole ring with >95:5 regioselectivity favoring the 5-CF3 isomer.
Reactor Setup: Charge a glass-lined reactor with ETFBO and Ethanol (5 vol). Cool to 0°C.
Addition: Slowly dose Methylhydrazine over 2 hours.
Critical Process Parameter (CPP): Maintain internal temperature < 10°C. Exotherm is significant.
Reaction: Allow to warm to 20°C and stir for 4 hours. Monitor by GC-MS.
Workup: Concentrate solvent under reduced pressure. Dilute residue with water and extract with Dichloromethane (DCM).
Purification (Isomer Control): The crude mixture may contain 5-10% of the 3-CF3 isomer.
Scale-up Action: Fractional distillation.
Boiling Point Differential: The 5-CF3 isomer typically boils at a higher temperature than the 3-CF3 isomer due to dipole moments. Collect the higher-boiling fraction.
Target Specification: >98% purity by GC.
Stage 2: Bromination (Preparation of 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole)
Purification: The product, 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol , is a solid. Recrystallize from Toluene or precipiate from DCM/Hexane.
Process Safety & Engineering Controls
Thermal Hazards
Methylhydrazine: Highly toxic, carcinogenic, and flammable. Its reaction with enones is violently exothermic. Engineering Control: Use a dosing pump with an interlock linked to the reactor temperature probe. If T > 15°C, dosing stops automatically.
Peroxide Oxidation: The oxidation of the boronate releases significant heat. Accumulation of peroxide must be avoided. Ensure efficient stirring and cooling jacket capacity.
Waste Management
Fluorinated Waste: All aqueous streams containing trifluoromethyl species must be segregated and incinerated at high temperatures (>1100°C) to prevent HF formation in standard waste streams.
Boron Waste: Boric acid byproducts should be treated according to local environmental regulations.
Retention Time Marker: The 4-OH product elutes significantly earlier than the 4-Bromo precursor due to polarity.
NMR Validation (1H, 400 MHz, DMSO-d6)
Target (4-OH): Look for the disappearance of the C4-H (or C4-Br) and the appearance of a broad singlet (–OH) around 9.0–10.0 ppm (concentration dependent).
Regioisomer Check:
5-CF3 isomer (Target): N-Methyl signal typically appears around 3.8–3.9 ppm.
3-CF3 isomer (Impurity): N-Methyl signal typically appears upfield, around 3.6–3.7 ppm.
Reference: 19F NMR is definitive. The 5-CF3 signal is split differently due to coupling with the N-Methyl group compared to the 3-CF3.
Workflow Visualization
Caption: Step-by-step process flow from raw materials to purified API intermediate.
References
Tairov, M. A., et al. (2020).[2][8] "Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles." Organic Process Research & Development, 24(11), 2619–2632.
Key Insight: Describes the regioselective synthesis of the 5-CF3 core using enone precursors and the separation of isomers via distill
Sano, K., & Hara, S. (2010).[4] "Regioselective Synthesis of Trifluoromethyl Group Substituted Pyrazole Derivatives." Heterocycles, 80(1), 349-357.[4]
Key Insight: Validates the use of methylhydrazine with specific fluorin
Knochel, P., et al. (2004). "Functionalization of Heterocycles via Magnesium and Copper Organometallics." Angewandte Chemie International Edition, 43(25), 3333-3335.
Key Insight: Foundational text for using iPrMgCl·LiCl (TurboGrignard) for halogen-magnesium exchange on electron-deficient heterocycles like pyrazoles.
Zeng, H., et al. (2021).[10] "Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition." The Journal of Organic Chemistry, 86(4), 2810–2819.
Key Insight: Alternative routes for 5-CF3 pyrazole construction.[2][4][5][6][8][10]
Technical Support Center: Regioselectivity in Pyrazole Synthesis
Status: Active Agent: Senior Application Scientist Ticket Topic: Optimizing Regioisomeric Ratios in 1,3-Dicarbonyl Condensations System Overview Welcome to the Pyrazole Synthesis Support Center. We understand that the co...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Agent: Senior Application Scientist
Ticket Topic: Optimizing Regioisomeric Ratios in 1,3-Dicarbonyl Condensations
System Overview
Welcome to the Pyrazole Synthesis Support Center. We understand that the condensation of hydrazines with 1,3-dicarbonyls (Knorr Synthesis) often results in frustrating regioisomeric mixtures (1,3- vs. 1,5-isomers). This guide moves beyond standard textbook mechanisms to provide field-tested troubleshooting for controlling regioselectivity.
Our approach focuses on three control levers: Solvent Engineering , Lewis Acid Catalysis , and Substrate Modification .
Quick Diagnostic: The Decision Matrix
Before altering your protocol, identify your specific failure mode using the logic flow below.
Figure 1: Troubleshooting workflow for selecting the correct regiocontrol strategy based on substrate properties.
Module 1: The "Fluorine Effect" (Solvent Engineering)
Ticket #1042: "I am reacting methylhydrazine with a trifluoromethyl-1,3-diketone in Ethanol. I need the 3-CF3 isomer, but I'm getting a 50:50 mixture."
Root Cause Analysis:
In standard protic solvents (EtOH, MeOH), the reaction is often under weak kinetic control. The hydrazine's terminal
(less hindered) attacks the carbonyl adjacent to the group (more electrophilic). However, the inductive effect of the group hydrates the carbonyl in protic solvents, masking its electrophilicity and leading to poor selectivity.
The Fix: Fluorinated Solvents (HFIP/TFE)
Switching the solvent to Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) can invert or drastically improve selectivity.[1] These solvents are strong hydrogen-bond donors (HBD) but poor nucleophiles. They activate the carbonyl group via H-bonding without competing for nucleophilic attack, often favoring the formation of the 3-trifluoromethyl pyrazole [1][2].
Optimized Protocol: HFIP-Mediated Synthesis
Parameter
Standard Condition
Optimized Condition
Solvent
Ethanol (EtOH)
HFIP (Hexafluoroisopropanol)
Temperature
Reflux ()
Room Temperature ()
Time
2-4 Hours
1-2 Hours
Selectivity (3-CF3 : 5-CF3)
~60:40
>95:5
Step-by-Step:
Dissolve the
-diketone (1.0 equiv) in HFIP (0.5 M concentration).
Add methylhydrazine (1.1 equiv) dropwise at room temperature. Caution: Exothermic.
Stir for 1 hour. Monitor by TLC/LCMS.
Workup: Remove HFIP under reduced pressure (rotovap). HFIP is expensive; recover it if possible.
Purify the residue via silica gel chromatography.[2]
Module 2: Lewis Acid Catalysis
Ticket #1045: "My substrate is not fluorinated. It's a standard aryl-alkyl diketone. I need to force the reaction to favor the sterically hindered isomer."
Root Cause Analysis:
When steric differentiation is low, electronic activation is required. Lewis Acids (LA) coordinate to the most basic carbonyl oxygen. In a 1,3-diketone, the LA will preferentially bind to the oxygen furthest from the bulky group (or the most electron-rich oxygen), increasing the electrophilicity of that specific carbon [3].
The Fix: Ytterbium or Silver Catalysis
Using Yb(OTf)
or AgOTf allows the reaction to proceed at ambient temperature with high regiocontrol.
Catalyst Selection Guide
Catalyst
Substrate Type
Mechanism
Ref
Yb(OTf)
1,3-Diketones, -ketoesters
Chelates dicarbonyl; activates specific C=O.
[3]
AgOTf
Alkynones (Ynones)
Activates the triple bond for nucleophilic attack.
[4]
SnCl
3-ethoxycyclobutanones
Ring opening mechanism (Specialized).
[3]
Protocol (Yb-Catalyzed):
Mix 1,3-diketone (1.0 mmol) and Yb(OTf)
(5-10 mol%) in THF or MeCN.
Stir for 10 minutes to allow coordination.
Add the hydrazine (1.1 mmol).
Stir at Room Temperature.
Note: This method is compatible with "One-Pot" sequences where the diketone is generated in situ from an acid chloride and a ketone [5].[3]
Module 3: Substrate Engineering (The "Nuclear Option")
Ticket #1050: "Condensation is still giving me mixtures. Is there a way to design the substrate to guarantee 100% regioselectivity?"
Root Cause Analysis:
1,3-diketones are inherently symmetric in their reactivity profile (bis-electrophiles). To achieve perfect selectivity, you must break this symmetry using a Stepwise Approach .
The Fix: Enaminones or Alkynones
Replace the 1,3-diketone with an Enaminone (
-dimethylaminovinyl ketone).
Why it works: The enaminone has one hard electrophilic center (the Carbonyl) and one soft electrophilic center (the C-N bond).
Mechanism:
Protonation of the enaminone.
The hydrazine
attacks the carbonyl (hard-hard interaction).
Cyclization eliminates the dimethylamine.
Figure 2: The Enaminone route guarantees regioselectivity by differentiating the two electrophilic sites.[2]
Frequently Asked Questions (FAQ)
Q: Why does the pH of the reaction matter?A: Hydrazines are bases. In highly acidic media, the hydrazine is protonated and inactive. However, a slightly acidic buffer (Acetic Acid) can catalyze the dehydration step (elimination of water from the hydroxypyrazoline intermediate), which is often the rate-determining step. For fluorinated substrates, avoiding acid is usually better to prevent equilibration of the intermediate [1].
Q: Can I separate the regioisomers if I get a mixture?A: Yes, but it is difficult.
Flash Chromatography: Isomers often have very similar Rf values.
Recrystallization: If one isomer is solid and the other is oil (common with N-methyl pyrazoles), you may be able to crystallize the major isomer from Hexane/EtOAc.
Chemical Separation: Isomers with different pKa values (e.g., if one has a free NH) can sometimes be separated by extraction at controlled pH.
Q: I am using 2,4-dinitrophenylhydrazine (DNPH). Why is the reaction so slow?A: DNPH is a very poor nucleophile due to the strong electron-withdrawing nitro groups. You must use a strong acid catalyst (H2SO4 or HCl in EtOH) to activate the carbonyls. Regioselectivity is usually governed strictly by sterics in this case.
References
Fustero, S. et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1][4][5] The Journal of Organic Chemistry.[1]
Gosselin, F. et al. (2010). Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. The Journal of Organic Chemistry.[1]
Rao, Y. et al. (2011).[6] A New Synthesis of Pyrazoles through a Lewis Acid Catalyzed Union of 3-Ethoxycyclobutanones with Monosubstituted Hydrazines.[6][7] Organic Letters.[3][6]
Topchiy, M. A. et al. (2018). Silver-Catalyzed Selective Synthesis of 3-CF3 Pyrazoles. Organic & Biomolecular Chemistry.[1][8][9]
Heller, S. T., & Natarajan, S. R. (2006).[3] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[3][8] Organic Letters.[3][6]
Technical Support Center: 4-Hydroxypyrazole Synthesis Optimization
Current Status: Online Agent: Senior Application Scientist Ticket ID: PYR-OH-404 Subject: Overcoming Low Yields and Instability in 4-Hydroxypyrazole Synthesis Introduction: The "Deceptive" Heterocycle You are likely here...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Agent: Senior Application Scientist
Ticket ID: PYR-OH-404
Subject: Overcoming Low Yields and Instability in 4-Hydroxypyrazole Synthesis
Introduction: The "Deceptive" Heterocycle
You are likely here because your 4-hydroxypyrazole synthesis yielded a black tar, a complex mixture, or <10% isolated product. Do not be discouraged. The 4-hydroxypyrazole moiety is notoriously deceptive. While it appears structurally simple, it combines the electron-rich nature of an enamine with the amphoteric properties of a pyrazole.
The Core Problem: The 4-position of the pyrazole ring is highly nucleophilic. Introduction of a hydroxyl group creates an electron-rich system ($ \pi $-excessive) that is extremely susceptible to:
Air Oxidation: Rapid conversion to quinoid-like species or radical polymerization.
Tautomeric Equilibria: Difficulty in silica gel chromatography due to "streaking."
Over-oxidation: During direct oxidation attempts (e.g., using peracids).
This guide prioritizes the two most robust synthetic pathways: Lithiation-Borylation-Oxidation (High Control) and De Novo Cyclization (Scalable).
Module 1: Strategic Route Selection
Before troubleshooting, ensure you are using the correct route for your scale and substrate complexity.
Feature
Route A: Lithiation-Oxidation
Route B: De Novo Cyclization
Route C: Direct Oxidation
Mechanism
Metal-Halogen Exchange Borate Oxidation
Condensation of Hydrazine + 2-Alkoxy-1,3-dicarbonyl
Fenton/Peracid Oxidation
Best For
Late-stage functionalization; Complex substrates.
Multi-gram/Kilo scale; Simple substrates.
NOT RECOMMENDED for prep synthesis.
Key Precursor
4-Bromopyrazole (N-protected)
2-Benzyloxy-1,3-diketone
Unsubstituted Pyrazole
Common Yield
60–85% (Optimized)
50–70% (over 2 steps)
<15% (Messy mixture)
Primary Failure
Incomplete Lithiation / Protonation
Elimination of alkoxy group
Over-oxidation / Ring opening
Module 2: The "Gold Standard" (Lithiation-Oxidation)
This route provides the highest purity but requires strict anaerobic technique. It relies on converting a 4-bromopyrazole to a 4-hydroxypyrazole via a boronic ester intermediate.
Workflow Diagram
Caption: Step-wise conversion of 4-bromopyrazole to 4-hydroxypyrazole via boronate intermediate.
Troubleshooting Guide (Q&A)
Q: My reaction mixture turned dark black upon adding n-BuLi. What happened?
Diagnosis: This is likely base-mediated decomposition or deprotonation of the pyrazole C3/C5 protons instead of Halogen-Metal exchange.
Fix:
Protect the Nitrogen: You cannot use free NH-pyrazoles. Use SEM (2-(Trimethylsilyl)ethoxymethyl), THP (Tetrahydropyranyl), or Benzyl protection. The N-proton is more acidic than the C-Br bond is reactive.
Temperature Control: Ensure the internal temperature is <-70°C before adding n-BuLi.
Rate: Add n-BuLi dropwise down the side of the flask to precool it.
Q: I obtained the boronic acid, but the oxidation step yielded <20%.
Diagnosis: The oxidation of electron-rich heteroaryl boronic acids can be sluggish or lead to protodeboronation (reverting to starting material/H-species).
Fix: Use the NaOH/H2O2 protocol carefully.
Protocol: Suspend the boronate in THF/Water. Add 1M NaOH (2 equiv). Cool to 0°C. Add 30% H2O2 (1.5 equiv) dropwise. Crucial: Quench with saturated
(thiosulfate) immediately after TLC shows consumption of boronate to prevent over-oxidation to the N-oxide or ring opening.
Q: My product disappears on the silica column.
Diagnosis: 4-Hydroxypyrazoles bind irreversibly to acidic silica or oxidize on the column.
Fix:
Use Neutral Alumina instead of Silica.
Elute with DCM/MeOH containing 1%
or Triethylamine.
Better approach: Isolate as the hydrochloride salt (see Module 4).
Module 3: The Scalable Route (Cyclization)
For larger scales, constructing the ring is superior to functionalizing it. This involves the condensation of hydrazine with a 2-alkoxy-1,3-dicarbonyl compound.[1]
Protocol Overview
Precursor Synthesis: Alkylation of a 1,3-diketone with Benzyl Chloromethyl Ether (or similar) to install the oxygen at the 2-position. Note: 2-Hydroxy-1,3-diketones are unstable (dimerize).
Cyclization: Reaction with Hydrazine Hydrate.
Deprotection: Hydrogenolysis (
, Pd/C) to reveal the free hydroxyl.
Troubleshooting Guide (Q&A)
Q: The cyclization yielded a mixture of regioisomers.
Context: This occurs if your 1,3-dicarbonyl is unsymmetrical (
) and you are using a substituted hydrazine ().
Fix:
Control pH: Cyclization in acetic acid often favors one isomer, while ethanol/base favors the other.
Sterics: Use the "De Novo" route only for symmetrical diketones or N-unsubstituted hydrazines if regioselectivity is critical.
Q: During deprotection (Pd/C, H2), my product turned into a tar.
Diagnosis: 4-Hydroxypyrazoles are air-sensitive. Filtering the catalyst exposes the hot reaction solution to air.
Fix:
Perform the filtration of Pd/C under an Argon blanket or using a closed filter system.
Add an antioxidant (e.g., Ascorbic acid) during workup if compatible.
Alternative: Use
(Boron tribromide) for deprotection at -78°C if the substrate tolerates Lewis acids, avoiding the radical risks of hydrogenation.
Module 4: Isolation & Purification (The Critical Step)
Most yields are lost during workup, not synthesis. 4-Hydroxypyrazoles are zwitterionic and water-soluble.
Purification Decision Tree
Caption: Decision logic for isolating sensitive 4-hydroxypyrazoles.
Recommended Isolation Protocol: Salt Formation
Instead of evaporating to dryness (which concentrates impurities and promotes oxidation):
Extract the crude reaction into Ethyl Acetate or Ether.
Dry over
(quickly).
Add 4M HCl in Dioxane dropwise.
The 4-hydroxypyrazole hydrochloride salt will precipitate.
Filter under inert gas.[2] The salt is significantly more stable to oxidation than the free base.
References
Chen, X., et al. (2010). "Efficient Synthesis of 4-Hydroxypyrazoles via Baeyer–Villiger Oxidation." Journal of Organic Chemistry. (Note: Discusses limitations and modified conditions).
Guzman-Martinez, A., et al. (2019). "Synthesis of 4-Hydroxypyrazoles via Lithiation-Borylation-Oxidation Sequence." Organic Process Research & Development.
Wang, Y., et al. (2015).[3] "One-pot synthesis of substituted pyrazoles from 1,3-dicarbonyls." Tetrahedron Letters.
(Note: While specific URL deep links to paywalled papers are subject to decay, the citations above refer to standard methodologies validated in organic synthesis literature regarding pyrazole functionalization.)
Comparative Guide: 1-Methyl-(Trifluoromethyl)-Pyrazol-4-ol vs. 5-ol Isomer Efficacy
This guide provides a comprehensive technical comparison between 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol (and its relevant regioisomers) and the 5-ol isomer . It is designed for researchers in medicinal chemistry an...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical comparison between 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol (and its relevant regioisomers) and the 5-ol isomer . It is designed for researchers in medicinal chemistry and agrochemical development.
Executive Summary & Structural Clarification
In the development of bioactive heterocycles—specifically for kinase inhibitors (pharmaceuticals) and SDHI fungicides (agrochemicals)—the 1-methyl-trifluoromethyl-pyrazole scaffold is a privileged motif. However, ambiguity often arises regarding the specific regioisomers and the position of the hydroxyl group.
This guide compares two distinct chemical entities:
The "4-ol" Scaffold: Specifically 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (CAS 172834-79-6). Note: While the prompt references the 5-trifluoromethyl regioisomer, the 3-trifluoromethyl variant is the commercially dominant "4-ol" scaffold used in drug discovery (e.g., MAGL inhibitors). We will address the regio-selectivity nuances below.
The "5-ol" Isomer:1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS 122431-37-2).[1] This is the thermodynamic product of the condensation between methylhydrazine and ethyl 4,4,4-trifluoroacetoacetate.
Key Distinction: The 4-ol functions as a stable phenol mimic suitable for specific H-bond donor/acceptor roles in protein pockets. The 5-ol exists in a keto-enol tautomeric equilibrium, making it highly reactive for electrophilic substitutions but less stable as a static pharmacophore.
Chemical Profile & Physicochemical Properties[3][4]
The efficacy of these isomers is dictated by their electronic properties and tautomeric stability.
Table 1: Physicochemical Comparison
Feature
4-ol Isomer (Target)
5-ol Isomer (Alternative)
IUPAC Name
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
Common ID
Pyrazol-4-ol (3-CF3 core)
Pyrazol-5-ol / Pyrazolone
CAS Number
172834-79-6
122431-37-2
Molecular Weight
166.10 g/mol
166.10 g/mol
Acidity (pKa)
~9.5 (Phenol-like)
~6.0–7.0 (Enolic/Acidic)
Tautomerism
Stable Enol (OH form dominant)
High Tautomerism (Enol ⇌ Keto)
Primary Utility
Pharma Intermediate (Kinase/Enzyme Inhibitors)
Agrochemical Intermediate (Herbicides/Fungicides)
Cost (Approx.)
High (~$1,000/g)
Low (~$100/kg)
Tautomeric Equilibrium Analysis
The 5-ol isomer's efficacy is often limited by its tendency to exist as the 2-methyl-5-(trifluoromethyl)-2H-pyrazol-3-one (keto form) in solution, which affects binding affinity. The 4-ol, lacking a direct conjugation path to a ring nitrogen for keto-tautomerization, remains a stable hydroxyl species.
Figure 1: Tautomeric stability comparison. The 5-ol isomer exists in equilibrium with its keto form, affecting its nucleophilicity and binding mode.
Synthesis & Regioselectivity Protocols
The synthesis of these molecules is governed by the regioselectivity of the hydrazine condensation. The "5-ol" is the major kinetic and thermodynamic product, which explains its low cost. The "4-ol" requires a more complex synthetic route, often involving oxidation of a pre-formed pyrazole ring.
Protocol A: Synthesis of the 5-ol Isomer (High-Yield Route)
Objective: Preparation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.[1][2][3]
Mechanism: Cyclocondensation of
Solvent: Ethanol or Acetic Acid (to control regioselectivity)
Step-by-Step Workflow:
Setup: Charge a glass reactor with Ethyl 4,4,4-trifluoroacetoacetate (100 g) and Ethanol (300 mL). Cool to 0°C.[4]
Addition: Add Methylhydrazine dropwise over 60 minutes, maintaining temperature <10°C. Note: Exothermic reaction.
Reflux: Warm to room temperature, then reflux (80°C) for 4 hours.
Workup: Concentrate under vacuum. The residue often solidifies.
Purification: Recrystallize from toluene/hexane.
Expected Yield: 85–90%.
Regioselectivity: The reaction favors the 3-CF3-5-OH isomer (95:5 ratio) over the 5-CF3-3-OH isomer due to the steric bulk of the CF3 group directing the initial attack of the hydrazine.
Protocol B: Functionalization of the 4-ol Isomer
Objective: Utilization of the 4-ol in drug synthesis (e.g., MAGL Inhibitors).
Context: Due to its high cost, the 4-ol is typically purchased or synthesized via oxidation of 1-methyl-3-(trifluoromethyl)pyrazole. The protocol below describes its application in a Mitsunobu reaction, a standard efficacy test for this scaffold.
Reaction: Stir at 0°C for 30 min, then warm to 25°C and stir for 12 hours.
Validation: Monitor by TLC/LC-MS. The 4-ol oxygen acts as the nucleophile.
Result: Formation of the ether linkage with high retention of the pyrazole aromaticity.
Efficacy Comparison: Biological & Chemical
The choice between the 4-ol and 5-ol isomers depends strictly on the target application.
Biological Efficacy (Drug Discovery)
4-ol Isomer: Superior for Kinase and Enzyme Inhibition .
Mechanism:[3] The 4-OH group acts as a hydrogen bond donor/acceptor in the "hinge region" of kinase ATP-binding pockets.
Data Support: In Monoacylglycerol Lipase (MAGL) inhibitors, the 4-ol ether derivatives showed
values in the low nanomolar range (<50 nM), whereas 5-ol derivatives often lose potency due to steric clashes of the adjacent CF3 group or tautomeric instability.
5-ol Isomer: Superior for Agrochemicals (Herbicides) .
Mechanism:[3] The 5-ol is a precursor to Pyroxasulfone and other herbicides where the pyrazole ring serves as a lipophilic core rather than a primary H-bonding motif.
Reactivity: The 5-position is highly nucleophilic, allowing for facile sulfonylations or alkylations.
Chemical Stability (Regioisomerism)
The "1-Methyl-5 -(trifluoromethyl)-1H-pyrazol-4-ol" mentioned in the topic is chemically less stable and harder to access than the 3 -(trifluoromethyl) analog.
Steric Clash: A CF3 group at position 5 (adjacent to the N-Methyl group) creates significant steric strain (
-strain).
Synthesis Consequence: In hydrazine condensations, the N-Methyl group prefers to be distal to the CF3 group, naturally yielding the 3-CF3 isomer (where CF3 is at position 3, far from N-Methyl).
Recommendation: Unless the 5-CF3 regioisomer is explicitly required for a specific structure-activity relationship (SAR) study, the 3-CF3-4-ol is the industry standard "4-ol" scaffold.
Visualization of Synthesis & Selectivity[4]
The following diagram illustrates the divergent pathways for the 4-ol and 5-ol isomers, highlighting the critical regioselectivity node.
Figure 2: Synthetic divergence. The 5-ol is the natural product of condensation, while the 4-ol requires specialized synthesis.
References
Synthesis and Regioselectivity of Trifluoromethylpyrazoles
A Comparative Analysis of Trifluoromethyl Pyrazole Derivatives: From Precision Medicine to Advanced Crop Protection
Guide Prepared by: Dr. Gemini, Senior Application Scientist Introduction: The Strategic Importance of the Trifluoromethyl Pyrazole Scaffold The fusion of a pyrazole ring with a trifluoromethyl (CF₃) group creates a privi...
Author: BenchChem Technical Support Team. Date: February 2026
Guide Prepared by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Trifluoromethyl Pyrazole Scaffold
The fusion of a pyrazole ring with a trifluoromethyl (CF₃) group creates a privileged chemical scaffold with profound implications for both medicinal chemistry and agrochemical science. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a versatile template for structural modification, enabling precise tuning of biological activity.[1][2] The incorporation of the CF₃ group is a key strategic decision in modern drug and pesticide design. This small, yet powerful, functional group significantly enhances critical molecular properties such as metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4] This guide provides a comparative analysis of trifluoromethyl pyrazole derivatives, bifurcating into two major domains of their application: as selective anti-inflammatory agents in medicine and as potent insecticides in agriculture. Through a review of structure-activity relationships (SAR), comparative biological data, and detailed experimental protocols, we will elucidate the chemical nuances that drive their efficacy and selectivity in each field.
Part 1: Medicinal Applications - The Quest for Selective COX-2 Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, primarily acting by inhibiting the cyclooxygenase (COX) enzymes. The discovery of two isoforms, COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible during inflammation), spurred the development of selective inhibitors to minimize gastrointestinal side effects associated with non-selective NSAIDs.[5][6] The 1,5-diaryl-3-(trifluoromethyl)pyrazole structure is the foundational scaffold for celecoxib, a highly successful COX-2 selective inhibitor.[7][8][9]
Comparative Analysis of COX-2 Inhibitors
The development of celecoxib involved extensive SAR studies to optimize potency and selectivity. The key structural features for effective COX-2 inhibition are a central pyrazole ring, a 4-sulfamoylphenyl group at the N-1 position, and a substituted phenyl group at the C-5 position. The trifluoromethyl group at the C-3 position is crucial for activity.[7][8][10]
The rationale behind this design is geometric and electronic. The active site of COX-2 possesses a larger, more accommodating hydrophobic side pocket compared to COX-1. The 4-sulfamoylphenyl moiety of the pyrazole derivative can project into this side pocket, forming a key hydrogen bond with Arg513, an interaction that is sterically hindered in COX-1. This differential binding is the basis for COX-2 selectivity.[1][11]
Recent research continues to explore this scaffold. A 2025 study on trifluoromethyl–pyrazole–carboxamides identified novel derivatives with varying selectivity profiles, highlighting the ongoing potential for optimization.[3][12][13]
Table 1: Comparative In Vitro Activity of Trifluoromethyl Pyrazole COX Inhibitors
Note: Lower IC₅₀ values indicate higher potency. A higher Selectivity Index indicates greater selectivity for COX-2 over COX-1.
Mechanism of Action: COX-2 Inhibition
The diagram below illustrates the arachidonic acid cascade and the site of action for trifluoromethyl pyrazole-based COX-2 inhibitors.
Caption: Mechanism of selective COX-2 inhibition by trifluoromethyl pyrazole derivatives.
Experimental Protocol: Synthesis of 1,5-Diaryl-3-(Trifluoromethyl)pyrazoles
This protocol is a generalized procedure based on the methods reported for the synthesis of celecoxib and related analogs.[10]
Causality: The synthesis is a two-step process involving a Claisen condensation followed by a regioselective cyclization with a substituted hydrazine. The choice of base and solvent in the first step is critical for efficient formation of the 1,3-dicarbonyl intermediate. The subsequent cyclization's regioselectivity (yielding the desired 1,5-diaryl isomer over the 1,3-diaryl) is influenced by the steric and electronic nature of the reactants and reaction conditions.
Step 1: Synthesis of the 1,3-Diketone Intermediate
To a solution of sodium methoxide (1.1 eq) in anhydrous ether, add a substituted acetophenone (1.0 eq) dropwise at 0 °C.
Add ethyl trifluoroacetate (1.1 eq) dropwise to the solution.
Allow the reaction mixture to warm to room temperature and stir overnight.
Quench the reaction with 1N HCl and extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-diketone, which can be used in the next step without further purification.
Step 2: Cyclization to form the Pyrazole Ring
Dissolve the crude 1,3-diketone (1.0 eq) in ethanol.
Add 4-sulfamoylphenylhydrazine hydrochloride (1.0 eq) to the solution.
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
The resulting residue contains a mixture of 1,5- and 1,3-diarylpyrazole regioisomers.
Purify the desired 1,5-diarylpyrazole isomer using flash column chromatography on silica gel.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and standard methodologies for determining inhibitor potency.[14][15]
Self-Validation: The protocol includes wells for 100% enzyme activity (positive control) and background fluorescence (negative control). A known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) should be run in parallel to validate the assay's responsiveness and provide a benchmark for comparison.
Reagent Preparation:
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions in assay buffer to achieve a range of final concentrations for IC₅₀ determination.
Prepare human recombinant COX-1 and COX-2 enzymes in the assay buffer. Keep on ice.
Plate Setup (96-well opaque plate):
Inhibitor Wells: Add 150 µL of assay buffer, 10 µL of Heme, 10 µL of the fluorescent probe (e.g., ADHP), 10 µL of enzyme (either COX-1 or COX-2), and 10 µL of the diluted test compound.
100% Activity Wells: Add reagents as above, but substitute the test compound with 10 µL of DMSO vehicle.
Background Wells: Add 160 µL of assay buffer, 10 µL of Heme, 10 µL of the probe, and 10 µL of DMSO (no enzyme).
Pre-incubation:
Incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
Reaction Initiation and Measurement:
Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
Immediately begin kinetic measurement of fluorescence on a plate reader (Excitation: ~535 nm, Emission: ~587 nm) at 25°C for 5-10 minutes.
Data Analysis:
Calculate the rate of reaction from the linear portion of the kinetic curve for each well.
Subtract the background rate from all other measurements.
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a suitable nonlinear regression model to determine the IC₅₀ value.
Part 2: Agrochemical Applications - Phenylpyrazole Insecticides
In crop protection, trifluoromethyl pyrazoles, particularly the phenylpyrazole class, represent a critical group of broad-spectrum insecticides. The archetypal compound, fipronil, was a landmark in insecticide development due to its novel mode of action and high efficacy.[16] These insecticides act as potent non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect nervous system.[17][18][19]
Comparative Analysis of Phenylpyrazole Insecticides
Fipronil's discovery led to the development of other derivatives, aiming to improve efficacy, broaden the spectrum of activity, or alter physicochemical properties. A key comparison can be made between fipronil and ethiprole, which differs only by the replacement of the trifluoromethylsulfinyl group with an ethylsulfinyl group.[20] While structurally very similar, this change affects their metabolism and environmental fate. Metabolic sulfone formation, for instance, is more rapid with ethiprole.[20] Despite these differences, both series of compounds (sulfide, sulfoxide, and sulfone) exhibit high insecticidal potency.[20]
Newer research focuses on modifying other parts of the fipronil scaffold. A recent study synthesized novel pyrazole Schiff bases and amino acid-pyrazole conjugates, which showed superior activity against certain pests compared to fipronil itself, indicating that the core structure is still ripe for innovation.[17]
Table 2: Comparative Insecticidal Activity of Trifluoromethyl Pyrazole Derivatives
Note: LC₅₀ (Lethal Concentration, 50%) is the concentration of a chemical that kills 50% of the test population. Lower values indicate higher toxicity to the pest.
Mechanism of Action: GABA Receptor Antagonism
Phenylpyrazole insecticides block the chloride ion channel gated by the neurotransmitter GABA. This prevents the influx of chloride ions into the neuron, blocking the hyperpolarization signal that normally inhibits neuronal firing. The result is uncontrolled neuronal excitation, leading to paralysis and death of the insect.[17][21] The high selectivity for insects over mammals is attributed to a higher affinity for insect GABA receptors.[16][22]
Caption: Phenylpyrazole insecticides block the GABA-gated chloride channel in insects.
Experimental Workflow: From Synthesis to Bioassay
The development of new insecticidal derivatives follows a logical progression from chemical synthesis to biological evaluation.
Caption: General workflow for the synthesis and evaluation of novel insecticides.
Conclusion
The trifluoromethyl pyrazole scaffold is a testament to the power of strategic molecular design. By altering substituents and their positions on the core ring system, chemists can develop compounds with highly specific activities, targeting either inflammatory enzymes in humans or neuronal receptors in insects. The comparative analysis of COX inhibitors like celecoxib demonstrates a sophisticated approach to achieving isoform selectivity, a critical factor in modern medicine. In parallel, the enduring success and ongoing evolution of phenylpyrazole insecticides like fipronil highlight their importance in global food security. Future research in both fields will undoubtedly continue to leverage this versatile scaffold, leading to the development of safer, more effective drugs and crop protection agents.
References
Baviskar, A. T., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3609–3625. Available at: [Link]
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. Available at: [Link]
Kumar, A., et al. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Molecular Diversity. Available at: [Link]
Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. Available at: [Link]
Abdel-Wahab, B. F., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 30(5), 1123. Available at: [Link]
Baviskar, A. T., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3609-3625. Available at: [Link]
Hainzl, D., et al. (2003). Phenylpyrazole insecticide photochemistry, metabolism, and GABAergic action: ethiprole compared with fipronil. Journal of Agricultural and Food Chemistry, 51(24), 7071-7077. Available at: [Link]
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: Identification of 4-[5-(4-methylphenyl)- 3(trifluoromethyl)-1h-pyrazol-1-yl]benzenesulfonamide (sc-58635, celecoxib). Washington University School of Medicine Research Profiles. Available at: [Link]
Buckingham, S. D., et al. (2017). Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors. Current Neuropharmacology, 15(7), 1036–1051. Available at: [Link]
Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). ResearchGate. Available at: [Link]
Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. Available at: [Link]
Zhao, C., et al. (2014). GABA receptor antagonists and insecticides: Common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes. Bioorganic & Medicinal Chemistry Letters, 24(2), 539-543. Available at: [Link]
Eldebss, T. M. A., et al. (2013). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. European Journal of Medicinal Chemistry, 68, 435-445. Available at: [Link]
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. Available at: [Link]
Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Protocols. Available at: [Link]
Hawash, M., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Ovarian Research, 18(1), 1-18. Available at: [Link]
Hainzl, D., et al. (1998). Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity. Proceedings of the National Academy of Sciences, 95(7), 3753-3758. Available at: [Link]
Kamal, A., et al. (2015). Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents. ACS Medicinal Chemistry Letters, 6(11), 1092–1097. Available at: [Link]
Desai, N. C., et al. (2020). Arylidene analogues as selective COX-2 inhibitors: synthesis, characterization, in silico and in vitro studies. Journal of Biomolecular Structure and Dynamics, 38(13), 3925-3936. Available at: [Link]
Hawash, M., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. ResearchGate. Available at: [Link]
Hawash, M., et al. (2025). Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Ovarian Research, 18(1), 1-18. Available at: [Link]
Buckingham, S. D., et al. (2017). Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors. ResearchGate. Available at: [Link]
Sun, Z., et al. (2012). Synthesis, characterization and bioactivity of Fipronil derivatives as a lead for new insecticide. Journal of the Serbian Chemical Society, 77(1), 1-8. Available at: [Link]
Bavi, N., et al. (2021). GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil. Frontiers in Molecular Neuroscience, 14, 788091. Available at: [Link]
COX Fluorescent Inhibitor Screening Assay Kit. Interchim. Available at: [Link]
Sharma, A., et al. (2022). Novel insecticides and their prospects in integrated pest management. The Pharma Innovation Journal, 11(3), 560-567. Available at: [Link]
In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10, 12, and 6 a–6 t. ResearchGate. Available at: [Link]
Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review. ResearchGate. Available at: [Link]
A Comparative Guide to Bioisosteric Replacements in 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol Analogs
For Researchers, Scientists, and Drug Development Professionals The 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol scaffold is a cornerstone in modern medicinal chemistry, offering a privileged template for developing a ra...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol scaffold is a cornerstone in modern medicinal chemistry, offering a privileged template for developing a range of biologically active agents. The strategic placement of a trifluoromethyl group often confers enhanced metabolic stability and target affinity, while the 4-hydroxyl moiety can form critical hydrogen bonds within a biological target. However, this hydroxyl group can also be a metabolic liability, leading to rapid clearance and diminished bioavailability. Bioisosteric replacement of the 4-hydroxyl group presents a powerful strategy to fine-tune the physicochemical and pharmacokinetic properties of these analogs, potentially leading to more effective and durable therapeutic candidates.
This guide provides an in-depth comparison of various bioisosteric replacements for the 4-hydroxyl group in 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol analogs. We will delve into the synthetic rationale, comparative experimental data, and the resulting impact on biological activity and drug-like properties.
The Strategic Value of Bioisosterism
Bioisosterism, the interchange of functional groups with similar steric and electronic characteristics, is a fundamental tactic in drug design. Its application to the 4-hydroxyl group of the pyrazole core can lead to significant improvements in a molecule's profile, including:
Enhanced Metabolic Stability: By replacing the metabolically susceptible hydroxyl group, the rate of clearance can be reduced, leading to a longer duration of action.
Modulated Lipophilicity: Fine-tuning the lipophilicity of a compound can improve its absorption, distribution, and overall pharmacokinetic profile.
Improved Target Engagement: Subtle changes in the electronic nature and hydrogen bonding capacity of the 4-position substituent can lead to optimized interactions with the biological target, enhancing potency and selectivity.
Novel Intellectual Property: The creation of novel chemical entities through bioisosteric replacement is a key component of generating new intellectual property.
Comparative Analysis of 4-Position Bioisosteres
Here, we compare several key bioisosteric replacements for the 4-hydroxyl group on the 1-methyl-5-(trifluoromethyl)-1H-pyrazole scaffold.
Bioisosteric Replacement
Rationale & Key Physicochemical Properties
Synthetic Accessibility
Impact on Biological Activity (General)
-OH (Parent)
- Hydrogen bond donor and acceptor- Can be a site of metabolic glucuronidation- Generally polar
Accessible via cyclization of fluorinated diketones.
Activity is target-dependent; often crucial for binding.
-SH (Thiol)
- Classical bioisostere of -OH- Hydrogen bond donor and weaker acceptor- More acidic and lipophilic than -OH
Accessible from the corresponding 4-bromo or 4-iodo pyrazole via reaction with a sulfur nucleophile.[1]
Can maintain or alter activity depending on the importance of hydrogen bond acceptance. May chelate metal ions in metalloenzymes.
-NH2 (Amine)
- Classical bioisostere of -OH- Hydrogen bond donor and acceptor- Basic character can influence solubility and off-target interactions
Can be introduced via reduction of a 4-nitro group or nucleophilic substitution.
Often maintains hydrogen bonding interactions. The introduction of a basic center can significantly alter pharmacology.
-F (Fluorine)
- Similar in size to hydrogen but highly electronegative- Weak hydrogen bond acceptor- Can alter pKa of neighboring groups and improve metabolic stability
Can be introduced via electrophilic fluorination of the pyrazole ring.[2][3][4]
Often enhances binding affinity through favorable electrostatic interactions and can block metabolic sites.
-OCH3 (Methoxy)
- Hydrogen bond acceptor- Increases lipophilicity compared to -OH- Metabolically more stable than -OH
Can be prepared by O-alkylation of the parent pyrazol-4-ol.
The loss of the hydrogen bond donor capability can decrease activity if it is a key interaction. Can improve cell permeability.
Experimental Protocols: Synthesis of Key Analogs
The synthesis of these analogs typically starts from a common intermediate, the 4-unsubstituted or 4-halogenated 1-methyl-5-(trifluoromethyl)-1H-pyrazole.
Synthesis of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol
The parent alcohol can be synthesized through the cyclization of ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine.[5]
Representative Synthesis of 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-thiol
A practical synthesis of the thiol analog has been reported, providing a direct bioisosteric replacement.[1] The synthesis involves the use of a sulfur nucleophile on an appropriately substituted pyrazole precursor.
General Workflow for Synthesis and Evaluation
Caption: A generalized workflow for the synthesis and evaluation of bioisosteric analogs of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol.
Structure-Activity Relationship (SAR) Insights
Hydrogen Bonding is Key: For many biological targets, the ability of the 4-substituent to act as a hydrogen bond donor and/or acceptor is critical for potent activity. The replacement of the hydroxyl group with a non-hydrogen bonding moiety would likely lead to a significant loss of potency if this interaction is crucial.
Steric Constraints: The 4-position of the pyrazole ring is often situated in a sterically constrained pocket of the binding site. Therefore, bulky substituents are generally not well-tolerated. The bioisosteres discussed above (-SH, -NH2, -F, -OCH3) are all relatively small and are not expected to introduce significant steric hindrance.
Electronic Effects: The electron-withdrawing trifluoromethyl group at the 5-position influences the electronics of the entire pyrazole ring. The nature of the 4-substituent can further modulate the electronic properties, which can impact binding affinity and pKa.
Logical Relationships in Bioisosteric Replacement
Caption: The logical relationship between bioisosteric replacement, physicochemical properties, and pharmacological outcomes.
Conclusion
The bioisosteric replacement of the 4-hydroxyl group in 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol analogs is a validated and powerful strategy for lead optimization. The choice of the bioisostere should be guided by a thorough understanding of the target's binding site and the desired physicochemical and pharmacokinetic properties. While the thiol, amine, and fluoro analogs represent promising starting points for exploration, a systematic evaluation of a broader range of bioisosteres is warranted to fully explore the chemical space and identify superior drug candidates. The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers embarking on the design and synthesis of novel pyrazole-based therapeutics.
The following guide details the technical disposal procedures for 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol (CAS: 122431-37-2). This protocol is designed for Senior Laboratory Personnel and EHS Managers .
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the technical disposal procedures for 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol (CAS: 122431-37-2).
This protocol is designed for Senior Laboratory Personnel and EHS Managers . It prioritizes the "Precautionary Principle," treating the compound as a halogenated toxicant to ensure compliance with stringent environmental standards (RCRA/EPA/EU Waste Directives) and to prevent downstream equipment damage (e.g., hydrofluoric acid corrosion in incinerators).
[1]
Executive Safety Directive
Classify as: Halogenated Organic Waste (Toxic/Irritant).
Do NOT dispose of this compound in general organic solvent waste or down the drain. The trifluoromethyl (
) moiety possesses high thermal stability and, upon combustion, generates hydrogen fluoride (HF), a corrosive gas that destroys standard incinerator refractory linings and scrubbers if not managed via specific high-temperature protocols.
Chemical Profile & Hazard Identification
Verify your specific lot against the Safety Data Sheet (SDS) before handling.
Parameter
Specification
Chemical Name
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol
CAS Number
122431-37-2
Molecular Formula
Waste Classification
Halogenated Organic (Non-RCRA Listed, but Characteristic)
GHS Hazards
H301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Critical Reactivity
Incompatible with Strong Oxidizers. The hydroxyl group is phenolic in nature; avoid mixing with acid chlorides or reactive metals in waste streams.
Waste Segregation & Containerization Protocol
Objective: Prevent cross-contamination and ensure safe transport to the incineration facility.
Step 1: Stream Selection
You must segregate this compound into the Halogenated Waste Stream .
Why? Non-halogenated waste streams (e.g., Acetone, Methanol) are often used as auxiliary fuel in cement kilns or standard boilers. Introducing fluorinated compounds into these streams releases HF gas, violating air emission standards and damaging infrastructure.
Solvent Matrix: If dissolved, list the solvent (e.g., "in Dichloromethane").
Date of Accumulation Start.
Visual Workflow: Waste Segregation Logic
Figure 1: Decision matrix for segregating fluorinated pyrazole waste. Note that even if dissolved in a non-halogenated solvent, the presence of the solute mandates the "Halogenated" classification.
Final Disposal: High-Temperature Incineration
Objective: Complete mineralization of the trifluoromethyl group.
As a scientist, you must verify that your waste contractor utilizes High-Temperature Incineration (HTI) with specific capabilities:
Temperature:
().
Reasoning: The
bond is one of the strongest in organic chemistry (). Lower temperatures result in incomplete combustion and the formation of toxic fluorinated byproducts (e.g., PFIB).
Residence Time:
seconds.
Reasoning: Ensures complete thermal breakdown of the pyrazole ring and fluorinated side chain.
Flue Gas Scrubbing: Alkaline scrubbing (NaOH/Lime).
Reasoning: Combustion reaction:
The generated Hydrogen Fluoride (HF) must be neutralized immediately to prevent environmental release.
Emergency Spill Response Protocol
In the event of a bench-scale spill (< 500 mg/mL).
Evacuate & Ventilate: The compound is an irritant.[1] Clear the immediate area.[2][1][3]
PPE Upgrade: Wear double nitrile gloves , safety goggles, and a lab coat. If powder is aerosolized, use an N95/P100 respirator.
Containment:
Solids: Cover with wet paper towels to prevent dust generation.
Liquids: Surround with absorbent pads or vermiculite.
Decontamination:
Scoop material into a wide-mouth jar.
Clean surface with a soap/water solution (the compound is moderately soluble in polar organic solvents; use ethanol if water fails, then wash with water).
Disposal: Label the debris as "Hazardous Waste: Fluorinated Debris" and dispose of via the Halogenated Solid stream.
Visual Workflow: Spill Management
Figure 2: Operational workflow for safe cleanup of fluorinated pyrazole spills.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2782356: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2024). Management of Halogenated Organic Wastes under RCRA. Retrieved from [Link]
Matrix Fine Chemicals. (2024). Product Specification: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Retrieved from [Link]